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Compound of Interest

Compound Name: 2-Methoxypropanoic acid

Cat. No.: B1208107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
Methoxypropanoic acid (CAS No. 4324-37-2), a key intermediate in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) profiles, offering a crucial resource for its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass

Spectrometry analyses of 2-Methoxypropanoic acid.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.67 Quartet (q) 1H CH

3.33 Singlet (s) 3H OCH₃

1.33 Doublet (d) 3H CH₃

Solvent: CD₃OD
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Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~175 C=O (Carboxylic Acid)

~78 CH-O

~57 O-CH₃

~18 CH₃

Note: These are predicted chemical shifts. Experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Peak List
Wavenumber (cm⁻¹) Intensity Assignment

2990 - 2850 Strong, Broad O-H stretch (Carboxylic Acid)

2950, 2885 Medium C-H stretch (Alkyl)

1730 Strong C=O stretch (Carboxylic Acid)

1460, 1380 Medium C-H bend (Alkyl)

1210 Strong C-O stretch (Carboxylic Acid)

1120 Strong C-O stretch (Ether)

Table 4: Mass Spectrometry Data
m/z Relative Intensity Proposed Fragment

104 Low [M]⁺ (Molecular Ion)

89 Moderate [M - CH₃]⁺

73 Moderate [M - OCH₃]⁺

59 High [M - COOH]⁺

45 High [COOH]⁺

31 High [OCH₃]⁺
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Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. While

specific instrument parameters may vary, the following provides a general overview of the

methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-
Methoxypropanoic acid.

Materials:

2-Methoxypropanoic acid sample (5-10 mg)

Deuterated methanol (CD₃OD)

5 mm NMR tube

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: A sample of 2-Methoxypropanoic acid (5-10 mg) is dissolved in

approximately 0.6-0.7 mL of deuterated methanol (CD₃OD). The solution is then transferred

to a 5 mm NMR tube.

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked

onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve

homogeneity.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical

parameters include a spectral width of 10-15 ppm, a pulse angle of 45°, a relaxation delay of

1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower

natural abundance of ¹³C, a larger number of scans is typically required. Common
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parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation

delay of 2 seconds.

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier

transformation. The resulting spectrum is phased, and the chemical shifts are referenced to

the residual solvent peak. For ¹H NMR, the peaks are integrated.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Methoxypropanoic acid.

Materials:

2-Methoxypropanoic acid sample (a few drops)

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g.,

NaCl)

Procedure (ATR Method):

Sample Application: A small drop of the neat liquid 2-Methoxypropanoic acid is placed

directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum.

Data Analysis: The resulting spectrum displays absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
Methoxypropanoic acid.

Materials:

2-Methoxypropanoic acid sample
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A suitable volatile solvent (e.g., methanol or acetonitrile)

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

Sample Preparation: A dilute solution of 2-Methoxypropanoic acid is prepared in a volatile

solvent.

Injection: A small volume of the solution is injected into the GC, where it is vaporized and

separated from the solvent.

Ionization: The separated analyte enters the mass spectrometer and is ionized by an

electron beam (typically at 70 eV) in the EI source.

Fragmentation: The high-energy molecular ion undergoes fragmentation into smaller,

characteristic charged fragments.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which

confirms the molecular weight) and the fragmentation pattern, which provides structural

information.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 2-Methoxypropanoic acid.

Logical Flow for Structure Elucidation
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Caption: Logical workflow for the structural elucidation of 2-Methoxypropanoic acid.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 2-
Methoxypropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208107#2-methoxypropanoic-acid-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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